molecular formula C12H14Cl2O B1368618 6-Chloro-1-(3-chlorophenyl)-1-oxohexane CAS No. 710339-81-4

6-Chloro-1-(3-chlorophenyl)-1-oxohexane

Cat. No.: B1368618
CAS No.: 710339-81-4
M. Wt: 245.14 g/mol
InChI Key: YXOTYUREXOAUOU-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 1-chlorohexane.

    Grignard Reaction: The 3-chlorobenzaldehyde undergoes a Grignard reaction with 1-chlorohexane in the presence of magnesium to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-chlorophenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

6-Chloro-1-(3-chlorophenyl)-1-oxohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(3-bromophenyl)-1-oxohexane: Similar structure but with bromine atoms instead of chlorine.

    6-Fluoro-1-(3-fluorophenyl)-1-oxohexane: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

6-Chloro-1-(3-chlorophenyl)-1-oxohexane is unique due to the presence of chlorine atoms, which can influence its reactivity and interaction with other molecules. The chlorine atoms can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

IUPAC Name

6-chloro-1-(3-chlorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOTYUREXOAUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642257
Record name 6-Chloro-1-(3-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710339-81-4
Record name 6-Chloro-1-(3-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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